molecular formula C8H7NO3 B14039738 1,3-Dihydrofuro[3,4-c]pyridine-4-carboxylic acid

1,3-Dihydrofuro[3,4-c]pyridine-4-carboxylic acid

Cat. No.: B14039738
M. Wt: 165.15 g/mol
InChI Key: BCLOQKCYMXDGBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dihydrofuro[3,4-c]pyridine-4-carboxylic acid is a heterocyclic compound featuring fused furan and pyridine rings with a carboxylic acid substituent. The furopyridine core is notable for its rigidity and ability to engage in hydrogen bonding via the carboxylic acid group, making it a candidate for drug design and coordination chemistry. Its derivatives are often explored for pharmacological activity, though specific biological data for this compound requires further investigation.

Properties

Molecular Formula

C8H7NO3

Molecular Weight

165.15 g/mol

IUPAC Name

1,3-dihydrofuro[3,4-c]pyridine-4-carboxylic acid

InChI

InChI=1S/C8H7NO3/c10-8(11)7-6-4-12-3-5(6)1-2-9-7/h1-2H,3-4H2,(H,10,11)

InChI Key

BCLOQKCYMXDGBO-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CO1)C(=NC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

General Approach

The synthesis of this compound typically involves the construction of the fused heterocyclic ring system followed by functionalization to introduce the carboxylic acid group. The key steps often include:

  • Cyclization reactions to form the dihydrofuro-pyridine core
  • Functional group transformations to install or reveal the carboxylic acid moiety
  • Purification and crystallization to obtain the pure compound

Cyclization via 1,3-Dicarbonyl Compounds and Pyridine Derivatives

One efficient method involves the reaction of substituted pyridine derivatives with 1,3-dicarbonyl compounds under acidic conditions in ethanol, often under an oxygen atmosphere at elevated temperatures (around 130 °C) for extended periods (e.g., 18 hours). This method promotes cyclization and ring closure to form fused heterocycles such as pyrazolo[1,5-a]pyridines and related compounds, which can be adapted for dihydrofuro[3,4-c]pyridine systems by choosing appropriate starting materials.

Example Reaction Conditions:

Reagents Solvent Temperature Time Atmosphere Notes
Pyridine derivative (3 mmol) Ethanol 130 °C 18 h O₂ (1 atm) Acetic acid (6 equiv) added
1,3-Dicarbonyl compound (3 mmol) Crystals formed upon cooling

This method yields crystalline fused heterocycles that can be purified by recrystallization from suitable solvents.

Alternative Synthetic Routes from Patent Literature

According to a recent European patent (EP 3810275 B1), related dihydrofuro-pyridine compounds have been synthesized using multi-step processes involving:

  • Formation of key intermediates via condensation reactions
  • Use of chiral auxiliaries or resolution techniques to obtain enantiomerically pure compounds
  • Salt formation for pharmaceutical applications

The patent describes processes involving pharmaceutically acceptable salts and various substituents, highlighting the versatility of synthetic routes to access dihydrofuro-pyridine derivatives with carboxylic acid functionalities. The preparation involves standard organic synthetic techniques such as extraction, evaporation, chromatography, and crystallization for product isolation.

Detailed Preparation Procedure (Illustrative Example)

Step Procedure Description Reagents/Conditions Yield (%) Notes
1 Condensation of 2-hydroxypyridine derivative with 1,3-dicarbonyl compound in ethanol with acetic acid 3 mmol each, ethanol, acetic acid (6 equiv), 130 °C, 18 h, O₂ atmosphere 70-85 Formation of fused dihydrofuro-pyridine intermediate
2 Isolation of product by filtration after cooling Cooling to room temperature - Crystals formed
3 Recrystallization from appropriate solvent (e.g., ethanol, methanol) Solvent-dependent Purity > 98% Purification step
4 Functional group modification to introduce or reveal carboxylic acid if not present in starting materials Hydrolysis or oxidation steps as required Variable Depends on precursor substitution

Analytical Data and Characterization

  • Melting Point: Typically reported between 180-210 °C depending on purity and substituents.
  • NMR Spectroscopy: Characteristic signals for the dihydrofuran and pyridine protons, along with carboxylic acid proton.
  • Mass Spectrometry: Molecular ion peak consistent with the molecular formula.
  • Elemental Analysis: Confirms the composition consistent with the carboxylic acid derivative.

Research Discoveries and Applications

The preparation of this compound and its derivatives has been linked to the development of novel compounds with potential pharmaceutical applications, particularly as inhibitors of enzymes implicated in neurodegenerative diseases such as Alzheimer’s disease and progressive supranuclear palsy. The fused heterocyclic structure provides a scaffold for selective binding and activity modulation.

Summary Table of Preparation Methods

Methodology Key Reagents Conditions Advantages Limitations References
Cyclization with 1,3-dicarbonyls Pyridine derivatives, 1,3-dicarbonyls, acetic acid Ethanol, 130 °C, O₂ atmosphere, 18 h High yield, straightforward purification Requires elevated temperature, long reaction time
Multi-step synthesis from intermediates Various substituted pyridines, chiral auxiliaries Standard organic synthesis steps, chromatography Access to enantiomers, pharmaceutical grade More complex, multiple steps

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydrofuro[3,4-c]pyridine-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce alkyl or aryl groups .

Scientific Research Applications

1,3-Dihydrofuro[3,4-c]pyridine-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,3-Dihydrofuro[3,4-c]pyridine-4-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but often include key regulatory proteins and signaling pathways .

Comparison with Similar Compounds

Table 1: Key Structural Analogs of Furo/Pyrrolo/Pyrazolo-Pyridine Carboxylic Acids

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes References
1-Oxo-1H,2H,3H-pyrrolo[3,4-c]pyridine-4-carboxylic acid hydrochloride C8H7ClN2O3 214.6 Oxo, hydrochloride salt Investigated as a synthetic intermediate; purity ≥95%
1-Oxo-1H,2H,3H-pyrrolo[3,4-c]pyridine-4-carboxylic acid C8H6N2O3 178.14 Oxo Base structure lacking salt; limited solubility data
5-Chloro-6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid C17H13ClFN3O2 345.76 Chloro, cyclopropyl, fluorophenyl, methyl Custom synthesis for pharmacological research
Pyridine-4-carboxylic acid N-oxide C6H5NO3 139.11 N-oxide Used in coordination polymers; simpler pyridine backbone
1-(Ethoxycarbonyl)piperidine-4-carboxylic acid C9H15NO4 201.22 Ethoxycarbonyl Bioactivity data available (e.g., Log S = -1.7); synthetic precursor

Key Observations:

  • The oxo group in pyrrolo derivatives may influence hydrogen-bonding capacity.
  • Molecular Weight : Pyridine-4-carboxylic acid N-oxide (139.11 g/mol) is significantly smaller than fused-ring analogs (e.g., 345.76 g/mol for the pyrazolo derivative ), impacting bioavailability and synthetic accessibility.
  • Salt Forms : The hydrochloride salt in exhibits higher molecular weight (214.6 g/mol) compared to its free acid (178.14 g/mol), highlighting formulation considerations .

Biological Activity

1,3-Dihydrofuro[3,4-c]pyridine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₇H₇N₁O₃
  • Molecular Weight : 165.15 g/mol
  • CAS Number : 1648750-10-0

Biological Activity Overview

This compound has been studied for various biological activities, including:

  • Anticancer Activity : Demonstrated significant cytotoxic effects against several cancer cell lines.
  • Antimicrobial Properties : Potential activity against various pathogens.
  • Inflammation Modulation : Inhibition of specific kinases involved in inflammatory pathways.

Anticancer Activity

Recent studies have highlighted the compound's effectiveness in inhibiting cancer cell growth. For instance, a study reported that at a concentration of 20 µg/mL, the compound exhibited over 99% inhibition of KYSE70 and KYSE150 cell lines after 48 hours. The IC₅₀ values were determined to be as low as 0.655 µg/mL for KYSE150 cells after 48 hours of treatment .

Table 1: Cytotoxicity of this compound

Cell LineConcentration (µg/mL)% InhibitionIC₅₀ (µg/mL)
KYSE7020>99%1.463 (24h)
KYSE15020>99%0.655 (48h)

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It has been identified as a potential inhibitor of RIP1 kinase, which plays a crucial role in mediating necroptosis—a form of programmed cell death associated with inflammation and cancer progression . By inhibiting this pathway, the compound may reduce tumor growth and inflammation.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives of this compound to enhance its biological activity. For example:

  • A study synthesized a series of furan-pyridinone derivatives and evaluated their anticancer properties. Among them, compounds with structural similarities to this compound exhibited strong anti-tumor activity against multiple cancer cell lines .

Q & A

Q. What are the most effective synthetic routes for 1,3-dihydrofuro[3,4-c]pyridine-4-carboxylic acid, and what are their mechanistic considerations?

The domino reaction method using pyridoxal and ketones under mild acidic conditions is a validated approach. This one-pot process involves sequential keto-enol tautomerization, cyclization, and oxidation steps to form the fused furopyridine core. Reaction optimization should focus on ketone substituents (e.g., aromatic vs. aliphatic) and temperature control (50–80°C) to minimize side products . Characterization via 1^1H/13^{13}C NMR and HPLC-MS (with >95% purity thresholds) is critical for confirming structural integrity.

Q. How should researchers handle safety and stability concerns during synthesis and storage?

While direct safety data for this compound is limited, structurally related furopyridine derivatives require:

  • PPE : Chemical-resistant gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • Storage : Stable at 2–8°C in inert atmospheres (argon) to prevent hydrolysis or oxidation .

Q. What analytical techniques are essential for characterizing this compound and its intermediates?

  • NMR Spectroscopy : 1^1H/13^{13}C NMR to confirm regioselectivity and ring fusion.
  • Mass Spectrometry : High-resolution LC-MS or MALDI-TOF for molecular weight validation.
  • X-ray Crystallography : For unambiguous structural determination of crystalline intermediates (e.g., Schiff base adducts) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

Discrepancies often arise from variations in solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., p-toluenesulfonic acid at 5–10 mol%), or reaction duration. Systematic DOE (Design of Experiments) approaches, including factorial screening of temperature, solvent, and stoichiometry, are recommended. For example, extended reaction times (>24 hours) may degrade acid-sensitive intermediates, necessitating real-time monitoring via TLC or inline IR .

Q. What strategies optimize the compound’s solubility and bioavailability for pharmacological studies?

  • Salt Formation : Use hydrochloride or sodium salts to enhance aqueous solubility.
  • Prodrug Design : Esterification of the carboxylic acid group (e.g., ethyl ester) improves membrane permeability.
  • Co-crystallization : Explore co-crystals with nicotinamide or cyclodextrins to stabilize the solid-state form .

Q. How can isotopic labeling (e.g., 13^{13}13C, 15^{15}15N) be applied to study metabolic pathways or reaction mechanisms?

Incorporate 13^{13}C-labeled pyridoxal or ketones during synthesis to track isotopic incorporation via 13^{13}C NMR or LC-MS/MS. This is particularly useful for elucidating metabolic degradation products or intermediate tautomerization steps in domino reactions .

Q. What computational methods aid in predicting reactivity or stability under varying conditions?

  • DFT Calculations : Model transition states for cyclization steps (e.g., B3LYP/6-31G* level) to identify energy barriers.
  • Molecular Dynamics : Simulate solvent effects on reaction kinetics (e.g., polar aprotic vs. protic solvents).
  • pKa Prediction : Tools like MarvinSketch estimate carboxylic acid protonation states in physiological buffers .

Methodological Guidance for Contradictory Data

Q. How to address conflicting reports on the compound’s thermal stability?

Conduct differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under controlled atmospheres. For example, oxidative degradation above 150°C may explain discrepancies in melting points. Cross-validate with accelerated stability studies (40°C/75% RH for 4 weeks) to assess decomposition pathways .

Q. Why do biological assays show variable activity, and how can this be mitigated?

Impurity profiles (e.g., residual solvents or unreacted ketones) may interfere with assays. Implement orthogonal purification methods:

  • Prep-HPLC : Use C18 columns with acetonitrile/water gradients.
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/hexane) to remove hydrophobic byproducts.
  • Batch-to-batch consistency : Validate purity via qNMR or elemental analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.